Piperonylic acid
Overview
Description
Mechanism of Action
Target of Action
Piperonylic acid, a metabolite present in peppers (Piper nigrum L. and Piper longum L.), primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR promotes cell growth, proliferation, and survival in numerous tissues . It also targets the trans-cinnamate 4-Hydroxylase , acting as a selective, mechanism-based inactivator .
Mode of Action
This compound can bind to EGFR and induce an intracellular signaling cascade leading to the transcription of genes responsible for cell growth, proliferation, and survival, especially in keratinocytes . As a selective, mechanism-based inactivator of the trans-cinnamate 4-Hydroxylase, it closely mimics the structure of trans-cinnamic acid .
Biochemical Pathways
This compound affects the general phenylpropanoid pathway, which is involved in the formation of major biopolymers such as lignin and suberin, as well as signaling molecules such as salicylic acid and isoflavonoids . It also modulates the gene expression of interleukin (Il)-6, il-1β, tumor necrosis factor (Tnf)-α, il-10, monocyte chemoattractant protein (Mcp)-1 and insulin-like growth factor (Igf)-1, which are important for the healing process .
Pharmacokinetics
Advancements in pharmaceutical technology have overcome several of these limitations .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to stimulate keratinocyte growth and survival from UVB-induced cellular damages . Safety data suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Biochemical Analysis
Biochemical Properties
Piperonylic acid interacts with the CYP73A subfamily of plant P450s, which catalyzes trans-cinnamic acid 4-hydroxylation, the second step of the general phenylpropanoid pathway . It behaves as a potent mechanism-based and quasi-irreversible inactivator of trans-cinnamate 4-hydroxylase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to restrict chia seedling growth by reducing shoot length, fresh weight, leaf area measurements, and p-coumaric acid content . It also significantly reduced the accumulation of other essential macroelements (such as K, P, Ca, and Mg) relative to the untreated control .
Molecular Mechanism
This compound induces epidermal growth factor receptor (EGFR) activation and results in serial activation of the downstream modulators . The activated signaling pathway eventually up-regulates gene expression of egr-1, c-fos, c-jun, and c-myc, which are involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce changes over time. For instance, it has been found to induce PLLA to crystallize in a higher temperature region or at a faster cooling rate .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it has been shown to improve wound healing in mice when applied topically .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a plant-specific pathway leading to compounds of extremely diverse structure and function .
Transport and Distribution
It is known that it can bind to the epidermal growth factor receptor (EGFR) and induce an intracellular signaling cascade .
Subcellular Localization
Given its role in inducing an intracellular signaling cascade through EGFR activation, it is likely that it is localized in the vicinity of this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonylic acid can be synthesized through the oxidation of piperonal using potassium permanganate. The procedure involves heating piperonal with water and adding a solution of potassium permanganate over a period of forty to forty-five minutes. The mixture is then filtered, acidified with hydrochloric acid, and the resulting this compound is collected .
Industrial Production Methods: Industrial production methods for this compound typically involve the same oxidation process using piperonal and potassium permanganate due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Piperonylic acid undergoes various chemical reactions, including:
Oxidation: Reaction with strong oxidizers like potassium permanganate or ozone.
Reduction: Reaction with reducing agents such as sodium amalgam.
Substitution: Reaction with halogens followed by sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Sodium amalgam.
Substitution: Halogens, sodium hydroxide.
Major Products Formed:
Oxidation: Piperonal and this compound.
Reduction: α- and β-dihydropiperic acid.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Piperonylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- Trans-cinnamic acid
- Piperonal
- Safrole
- Isosafrole
- Protocatechuic acid
Comparison: Piperonylic acid is unique due to its selective, mechanism-based inactivation of the trans-cinnamate 4-hydroxylase enzyme, which is not observed in the other similar compounds. Additionally, its ability to bind to the epidermal growth factor receptor and promote wound healing further distinguishes it from other related compounds .
Properties
IUPAC Name |
1,3-benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVJGIYXDVPQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059104 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Piperonylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16115 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 3,4-Methylenedioxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94-53-1 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperonylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPERONYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzodioxole-5-carboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperonylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERONYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3V1NO0KH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Methylenedioxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 °C | |
Record name | 3,4-Methylenedioxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.